1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione
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Overview
Description
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione is an organic compound characterized by the presence of two pyrazole rings attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione typically involves the reaction of 3,5-dimethylpyrazole with hexane-1,6-dione under controlled conditions. One common method includes:
Starting Materials: 3,5-dimethylpyrazole and hexane-1,6-dione.
Reaction Conditions: The reaction is often carried out in a solvent such as dichloromethane or ethanol, with a catalyst like acetic acid.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Metal Complex Formation: Acts as a chelating agent, binding to metal ions and forming stable complexes.
Bioactivity: Interacts with cellular targets, potentially affecting signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,6-bis(1H-pyrazol-1-yl)hexane-1,6-dione: Lacks the methyl groups on the pyrazole rings.
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-2,5-dione: Has different positions for the carbonyl groups.
Uniqueness
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione is unique due to the presence of methyl groups on the pyrazole rings, which can influence its reactivity and binding properties. This structural feature may enhance its stability and specificity in forming complexes or interacting with biological targets.
Properties
Molecular Formula |
C16H22N4O2 |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
1,6-bis(3,5-dimethylpyrazol-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C16H22N4O2/c1-11-9-13(3)19(17-11)15(21)7-5-6-8-16(22)20-14(4)10-12(2)18-20/h9-10H,5-8H2,1-4H3 |
InChI Key |
PVQVHVOFNNSYPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CCCCC(=O)N2C(=CC(=N2)C)C)C |
Origin of Product |
United States |
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